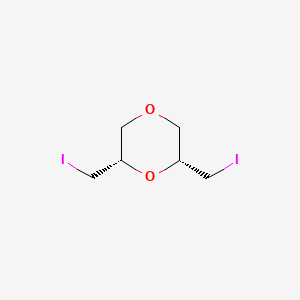
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane typically involves the iodination of a precursor compound. One common method involves the reaction of 1,4-dioxane with iodomethane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane depends on its specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,6S)-2-(4-Fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran
- (2R,3aR,5R,6S,6aR)-5-(iodomethyl)-2-methyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
- (2R,3S,4R,5S,6S)-2-[4-(hexyloxy)phenoxy]-6-(iodomethyl)oxane-3,4,5-triol
Uniqueness
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane is unique due to its symmetrical structure and the presence of two iodomethyl groups This makes it a versatile intermediate for the synthesis of a wide range of compounds
Eigenschaften
CAS-Nummer |
6963-59-3 |
|---|---|
Molekularformel |
C6H10I2O2 |
Molekulargewicht |
367.95 g/mol |
IUPAC-Name |
(2R,6S)-2,6-bis(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2/t5-,6+ |
InChI-Schlüssel |
UYISQIRJYDOWOR-OLQVQODUSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](CO1)CI)CI |
Kanonische SMILES |
C1C(OC(CO1)CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


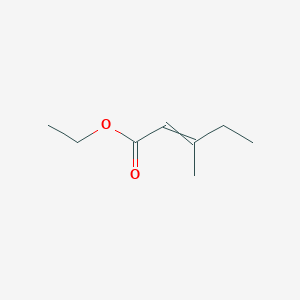

![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
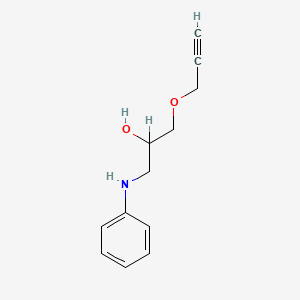

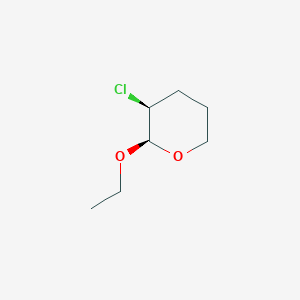
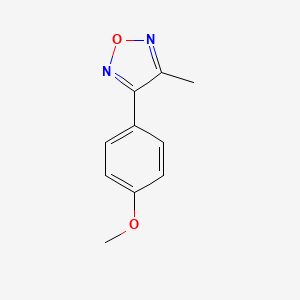



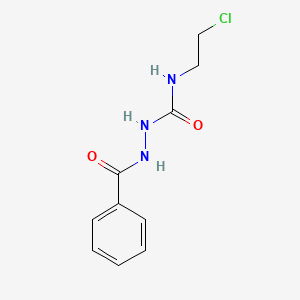
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


